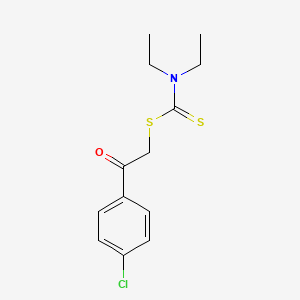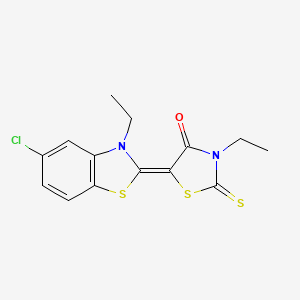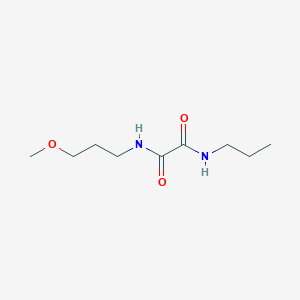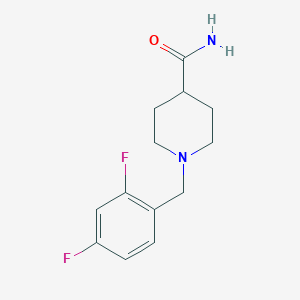
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate, also known as CDDC, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of dithiocarbamates, which are known for their ability to chelate metal ions. CDDC has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate is not fully understood, but it is believed to involve the chelation of metal ions, such as copper and zinc, which are essential for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of metalloenzymes, such as matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. This compound has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in cancer cells, including cell cycle regulation, DNA repair, and protein synthesis. This compound has been found to downregulate the expression of genes involved in cell proliferation and survival, such as Bcl-2 and survivin. This compound has also been shown to upregulate the expression of genes involved in apoptosis, such as p53 and caspases. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. This compound is also relatively inexpensive compared to other anti-cancer drugs. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate. One area of research is the development of more effective formulations of this compound, such as liposomal or nanoparticle-based formulations, which can improve its solubility and bioavailability. Another area of research is the investigation of this compound in combination with other anti-cancer drugs, which may enhance its effectiveness. In addition, the study of this compound in animal models of cancer and other diseases, such as inflammatory bowel disease and viral infections, may provide further insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate involves the reaction between 4-chlorobenzaldehyde and diethyldithiocarbamate in the presence of a base. The resulting compound is then purified through recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis (cell death) in various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition, this compound has been investigated for its anti-inflammatory and anti-viral effects. It has been found to suppress the production of inflammatory cytokines and inhibit the replication of viruses, such as HIV and hepatitis C virus.
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS2/c1-3-15(4-2)13(17)18-9-12(16)10-5-7-11(14)8-6-10/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKZHYKIJOKQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5168444.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5168445.png)
![4-[4-(1-pyrrolidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168448.png)

![4-methoxy-N,3-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5168453.png)



![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)
![1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5168490.png)
![(5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5168499.png)
![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5168501.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)

